molecular formula C10H9F3O3 B1455300 Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester CAS No. 807368-70-3

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester

Cat. No.: B1455300
CAS No.: 807368-70-3
M. Wt: 234.17 g/mol
InChI Key: MOCXDOZCWMKGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCXDOZCWMKGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=C(C=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700892
Record name Ethyl difluoro(4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807368-70-3
Record name Ethyl difluoro(4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 60% of NaH in oil (3.84 g, 96 mmol) was washed three times with hexanes and the solid was suspended in dry DMF (80 ml). 4-Fluorophenol (8.96 g, 80 mmol) was slowly added over a period of 5 min and the reaction mixture was stirred at rt for about 10 min. The reaction mixture was cooled at 0° C. and 2-bromo-2,2-difluoroacetic acid ethyl ester (16.24 g, 80 mmol) was slowly added. The reaction mixture was heated at 90° C. for 20 h. After allowing the reaction to reach room temperature, ethyl ether (300 ml) was added and the suspension was washed with water and brine. After drying the organic layer over sodium sulfate for 15 min, the solvent was evaporated and the crude was purified by flash chromatography, using a mixture of ethyl acetate/hexanes (1/10) to give 2,2-difluoro-2-(4-fluorophenoxy)acetic acid ethyl ester as an oil (11.0 g, 59%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two
Quantity
16.24 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
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Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
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Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
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Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
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Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
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Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester

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